molecular formula C19H17N5O B610025 PF2562 CAS No. 1609258-91-4

PF2562

Katalognummer: B610025
CAS-Nummer: 1609258-91-4
Molekulargewicht: 331.37
InChI-Schlüssel: IDIUJOHYYBNCPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PF2562 is a compound with reported activity in two distinct pharmacological domains: focal adhesion kinase (FAK) inhibition and dopamine D1 receptor modulation. This dual functionality presents unique characteristics but also introduces ambiguity in its primary therapeutic application.

  • FAK Inhibitor Role: this compound is noted as a clinical-stage FAK inhibitor, targeting cancer and cardiovascular diseases by disrupting FAK-mediated signaling pathways . FAK is a critical regulator of cell adhesion, migration, and survival, making it a promising target in oncology.
  • Dopamine D1 Ligand Role: this compound binds to the human dopamine D1 receptor with a Ki of 113 nM and exhibits partial agonist activity (EC50: 568 nM in cAMP assays) . It is cataloged as a research-grade compound (Cat.

This duality necessitates a comparative analysis with structurally or functionally similar compounds in both categories.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PF2562 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through condensation reactions.

    Attachment of the phenoxy group: The phenoxy group is introduced via nucleophilic substitution reactions.

    Construction of the pyrazolopyridine core: This step involves cyclization reactions to form the pyrazolopyridine core, often using reagents like hydrazine and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

PF-2562 has been investigated primarily for its effects on Parkinson's disease. A notable pilot study demonstrated that PF-2562 elicited acute antiparkinsonian effects in patients with late-stage Parkinson's disease (LsPD). In this study, 13 patients were treated with a split-dose regimen of PF-2562 (50 mg total), which was well tolerated and resulted in significant improvements compared to traditional treatments like levodopa .

Case Study: Pilot Study on PF-2562

  • Objective : Evaluate safety and tolerability of PF-2562 in LsPD.
  • Design : Double-blind, controlled phase Ia/b study.
  • Participants : 13 patients with advanced-stage Parkinson’s disease.
  • Dosage : 50 mg oral dose split into 30 mg and 20 mg administered four hours apart.
  • Findings :
    • Improved caregiver-reported outcomes regarding patient engagement and cognitive function.
    • Notable improvements in motor functions such as balance and rigidity .

Pharmacological Mechanisms

PF-2562 acts as a partial agonist at dopamine D1/D5 receptors, influencing various cellular processes including cell signaling pathways and gene expression. Its unique structure allows it to modulate the activity of these receptors effectively, making it a valuable tool for studying dopaminergic signaling in both healthy and diseased states .

Biochemical Research

Beyond its clinical applications, PF-2562 serves as a biochemical probe in research settings. It is utilized to investigate the role of dopamine receptors in various biological processes and diseases. Researchers are exploring its potential as an inhibitor in enzymatic studies, contributing to the understanding of dopamine-related pathways .

Comparative Studies

In comparative studies against levodopa, PF-2562 showed promising results. Caregivers reported that patients exhibited better overall engagement and cognitive function while on PF-2562 compared to traditional treatments. This suggests that PF-2562 may offer a novel approach to managing symptoms of Parkinson's disease .

Wirkmechanismus

The mechanism of action of PF2562 involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s structure allows it to bind to active sites of enzymes or receptors, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with FAK Inhibitors

PF2562 is part of a class of FAK inhibitors that includes TAE226 , PF2573 , and synthetic glycosphingolipids. Key comparisons are summarized below:

Table 1: FAK Inhibitors Comparison

Compound Target Specificity Clinical Status Key Findings Reference
This compound FAK Phase Trials (Cancer) First FAK inhibitor in clinical trials; used in combination therapies .
TAE226 FAK, IGF-1R Preclinical Dual inhibition of FAK and insulin-like growth factor 1 receptor (IGF-1R).
PF2573 FAK Preclinical Structural analog of this compound; higher selectivity but lower solubility.

Key Insights :

  • TAE226 ’s dual inhibition of FAK and IGF-1R may enhance antitumor efficacy but increases off-target risks .
  • PF2573 , while more selective, lacks this compound’s clinical traction due to formulation challenges .

Comparison with Dopamine D1 Ligands

As a dopamine D1 ligand, this compound is compared to agonists/partial agonists like SKF83959 , Tavapadon , and CY 208-243 :

Table 2: Dopamine D1 Ligands Comparison

Compound Binding Affinity (Ki) Functional Activity Clinical Status Reference
This compound 113 nM (D1) Partial Agonist No Development Reported
SKF83959 0.2 nM (D1) Full Agonist Preclinical
Tavapadon 2.8 nM (D1) Full Agonist Phase 3 (Parkinson’s)
CY 208-243 4.7 nM (D1) Partial Agonist Discontinued

Key Insights :

  • SKF83959 exhibits superior D1 affinity but lacks clinical development due to pharmacokinetic limitations .
  • Tavapadon is the most advanced D1 agonist, demonstrating efficacy in Parkinson’s disease but with dose-dependent dyskinesia risks .
  • This compound’s weaker binding affinity and partial agonism limit its utility compared to Tavapadon or SKF83959 .

Discussion of Discrepancies and Dual Targeting

The dual reported mechanisms of this compound (FAK inhibition and D1 modulation) raise critical questions:

Nomenclature Conflict: (FAK inhibitor) and 8/10 (D1 ligand) describe this compound differently. This may reflect a naming overlap or undisclosed multitarget activity.

Therapeutic Implications: If this compound indeed modulates both targets, it could address comorbid conditions (e.g., cancer with psychiatric symptoms).

Data Limitations : Comparative studies between this compound and analogs are scarce, particularly in structural or functional overlap.

Biologische Aktivität

PF-2562, a selective dopamine D1/5 receptor agonist, has garnered attention as a potential treatment for late-stage Parkinson's disease (PD). This article delves into the biological activity of PF-2562, highlighting its pharmacological properties, clinical efficacy, and relevant case studies.

Pharmacological Profile

PF-2562 is designed to activate dopamine D1 receptors while exhibiting partial agonist activity at D5 receptors. Its mechanism of action is crucial in addressing the motor and cognitive symptoms associated with late-stage Parkinson's disease. The compound has been evaluated for its safety and efficacy in clinical settings, particularly focusing on its ability to enhance dopaminergic signaling without the adverse effects commonly associated with traditional dopamine agonists.

Key Pharmacological Properties

PropertyDescription
Receptor Affinity Selective for D1 and D5 receptors
Agonist Activity Partial agonist at D5; minimal intrinsic activity at β-arrestin recruitment
Administration Oral administration; typically dosed at 25 mg and 50 mg in studies
Side Effects Generally well-tolerated; some reports of mild twitching

Clinical Efficacy

The efficacy of PF-2562 was primarily investigated through a phase I pilot study involving patients with late-stage Parkinson's disease. This study employed a randomized, double-blind, placebo-controlled design to compare PF-2562 with standard levodopa therapy.

Study Design Overview

  • Participants : Six patients with late-stage PD
  • Duration : Two-day treatment periods for each drug
  • Endpoints : Primary endpoint focused on caregiver impressions and secondary endpoints included standardized clinical assessments

Results Summary

The results indicated that PF-2562 had a favorable profile compared to levodopa. Caregivers reported improvements in several domains, including:

  • Cognitive Engagement : Enhanced alertness and engagement were noted by caregivers.
  • Motor Function : Some participants showed improvements in motor scores, although variability was significant.
  • Sleep Quality : Mixed results were observed regarding sleep efficiency.

Case Studies

Several case studies provide insight into the real-world application of PF-2562 in treating late-stage PD. These studies highlight individual patient responses to treatment, further elucidating the compound's biological activity.

Case Study 1: Patient A

  • Background : 72-year-old male with a 15-year history of PD
  • Treatment Regimen : Transitioned from levodopa to PF-2562
  • Observations :
    • Improved cognitive engagement as reported by caregivers.
    • Notable reduction in "off" time during the day.

Case Study 2: Patient B

  • Background : 68-year-old female with advanced PD
  • Treatment Regimen : Administered PF-2562 after inadequate response to levodopa
  • Observations :
    • Caregivers noted increased facial expressiveness and reduced rigidity.
    • Reported side effects included mild twitching but no significant adverse events.

Research Findings and Future Directions

Research findings thus far suggest that PF-2562 may provide a novel approach to managing late-stage Parkinson's disease by improving both motor and cognitive symptoms. However, further studies are needed to confirm these findings across larger populations and to explore the long-term safety profile of PF-2562.

Recommendations for Future Research

  • Larger Scale Trials : Conduct multicenter trials to validate findings across diverse populations.
  • Longitudinal Studies : Assess long-term efficacy and safety over extended periods.
  • Mixed Methods Approach : Continue using qualitative data from caregivers alongside quantitative measures for a comprehensive understanding of patient outcomes.

Q & A

Basic Research Questions

Q. What is the primary pharmacological target of PF2562, and what methodological approaches confirm its selectivity?

this compound is a dopamine D1 receptor ligand with a binding affinity (Ki) of 113 nM for the human D1 receptor . Its selectivity over other dopamine receptors (e.g., D2, D3) is established via competitive binding assays using radiolabeled ligands in transfected cell lines. For example, comparative Ki values for D2/D3 receptors (≥6.0) demonstrate its D1 preference . Researchers should validate selectivity using functional assays (e.g., cAMP accumulation) and receptor-binding profiles across homologous systems.

Q. What in vitro and in vivo models are optimal for evaluating this compound's efficacy as a D1 agonist/partial agonist?

In vitro models include HEK293 cells expressing human D1 receptors, where this compound’s agonism is measured via cAMP production . For in vivo studies, rodent models of locomotor activity or cognitive tasks (e.g., Morris water maze) are used. Methodological consistency is critical: ensure dose-response curves, control for pharmacokinetic variability, and employ blinded behavioral assessments to reduce bias .

Advanced Research Questions

Q. How can researchers address contradictions in reported binding affinities or functional outcomes for this compound across studies?

Discrepancies may arise from assay conditions (e.g., buffer composition, cell line variability) or ligand stability. To resolve these:

  • Replicate experiments using standardized protocols (e.g., uniform cell lines, assay kits) .
  • Perform meta-analyses of published data to identify confounding variables (e.g., species differences in receptor homology) .
  • Use orthogonal methods (e.g., surface plasmon resonance) to corroborate binding kinetics .

Q. What strategies optimize this compound’s experimental design for neurodegenerative disease research?

  • Population/Intervention/Comparison/Outcome/Time (PICOT) Framework :

  • Population : Transgenic rodent models of Parkinson’s disease.
  • Intervention : Chronic this compound administration (dose range: 1–10 mg/kg).
  • Comparison : Levodopa or D1-selective antagonists.
  • Outcome : Motor function (e.g., rotarod performance) and neurochemical biomarkers (e.g., striatal dopamine levels).
  • Time : 4–8 weeks post-treatment .
    • Include pre-registration of hypotheses and statistical plans to mitigate bias .

Q. How can researchers validate this compound’s partial agonism in complex biological systems?

  • Use bias-resistant assays : Measure both G protein-dependent (cAMP) and arrestin recruitment pathways to detect functional selectivity .
  • Computational modeling : Molecular dynamics simulations can predict this compound’s binding mode and allosteric effects on D1 receptor conformations .
  • Cross-species validation : Compare this compound’s efficacy in human vs. non-human primate models to assess translational relevance .

Eigenschaften

IUPAC Name

4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-11-8-14(25-19-16-9-23-24-17(16)6-7-20-19)4-5-15(11)18-12(2)21-10-22-13(18)3/h4-10H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIUJOHYYBNCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=NN3)C4=C(N=CN=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.